1-[2-(hydroxymethyl)azetidin-1-yl]propan-1-one
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Overview
Description
1-[2-(Hydroxymethyl)azetidin-1-yl]propan-1-one is a chemical compound with a unique structure that includes an azetidine ring, a hydroxymethyl group, and a propanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(hydroxymethyl)azetidin-1-yl]propan-1-one typically involves the reaction of azetidine derivatives with appropriate reagents. One common method includes the reaction of azetidine with formaldehyde and a ketone under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Hydroxymethyl)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidine derivatives
Scientific Research Applications
1-[2-(Hydroxymethyl)azetidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in polymer synthesis
Mechanism of Action
The mechanism of action of 1-[2-(hydroxymethyl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The hydroxymethyl and ketone groups can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The azetidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.
1-[2-(Hydroxymethyl)azetidin-1-yl]butan-1-one: Similar structure but with a butanone moiety instead of propanone
Uniqueness: 1-[2-(Hydroxymethyl)azetidin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2137857-93-1 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)azetidin-1-yl]propan-1-one |
InChI |
InChI=1S/C7H13NO2/c1-2-7(10)8-4-3-6(8)5-9/h6,9H,2-5H2,1H3 |
InChI Key |
MLAJNCUOBOPEJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC1CO |
Purity |
95 |
Origin of Product |
United States |
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